molecular formula C18H13N5OS B2504981 N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034561-84-5

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2504981
CAS No.: 2034561-84-5
M. Wt: 347.4
InChI Key: BZKHHEXPWIWDAM-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a [2,3'-bipyridin]-4-ylmethyl substituent. The benzothiadiazole moiety is electron-deficient, making it valuable in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., protein-binding applications) .

Synthetic routes for analogous compounds (e.g., thiazole carboxamides) involve coupling amines with carboxylate intermediates using reagents like EDCl or HOBt, followed by hydrolysis and amidation steps .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHHEXPWIWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzo[c][1,2,5]thiadiazole core, while substitution reactions can introduce various functional groups onto the bipyridine moiety .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties. Research indicates that derivatives of thiadiazole compounds often show potent activity against various cancer cell lines. For instance, studies have demonstrated that similar thiadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents can enhance the anticancer efficacy of these compounds .

Antimicrobial Properties

Compounds containing the thiadiazole moiety have been reported to possess antimicrobial activities against a range of pathogens. This includes antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents. The incorporation of bipyridine structures may further enhance these properties due to their ability to facilitate metal coordination, which is crucial for biological activity .

Organic Light Emitting Diodes (OLEDs)

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has potential applications in organic electronics, particularly in OLED technology. The compound's luminescent properties are advantageous for creating efficient light-emitting materials. Its ability to emit light in the visible spectrum makes it suitable for use in display technologies .

Conductive Polymers

The integration of thiadiazole with bipyridine into polymer matrices can lead to the development of conductive polymers. These materials can be utilized in various electronic devices due to their enhanced charge transport properties and stability under operational conditions .

Case Study 1: Anticancer Activity

A study investigated a series of thiadiazole derivatives similar to this compound against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that compounds with similar structural features to this compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial properties .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentsIC50 values as low as 10 µM against cancer cells
Antimicrobial AgentsMICs between 8 - 32 µg/mL against bacteria
Materials ScienceOLEDsEfficient light emission in visible spectrum
Conductive PolymersEnhanced charge transport properties

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in redox reactions, which can influence various biological processes. In the context of its anticancer activity, it is believed to target hypoxia-inducible factors (HIFs), thereby inhibiting tumor growth and survival under hypoxic conditions .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Properties: Bipyridine’s planar structure may enhance charge mobility compared to bithiophene or pyrrolidinone derivatives, positioning the target compound as a candidate for organic field-effect transistors (OFETs) .
  • Synthetic Challenges : The bipyridine moiety may introduce steric hindrance during amide coupling, necessitating optimized conditions (e.g., microwave-assisted synthesis) .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

This compound features a bipyridine moiety linked to a benzo[c][1,2,5]thiadiazole core. The structural arrangement contributes to its electron-accepting properties and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Redox Reactions : The compound's electron-accepting properties facilitate participation in redox reactions, influencing cellular processes.
  • Inhibition of Hypoxia-Inducible Factors (HIFs) : It is believed to inhibit HIFs, which play a crucial role in tumor growth and survival under hypoxic conditions. This mechanism suggests potential applications in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line GI50 (µM) TGI (µM) LC50 (µM) Activity Type
EKVX (Lung Cancer)1.721.525.9Anticancer
RPMI-8226 (Leukemia)15.927.993.3Anticancer
OVCAR-4 (Ovarian)25.177.5-Anticancer
PC-3 (Prostate)28.7--Anticancer

These results indicate a broad spectrum of activity against various cancer types, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory and Antibacterial Activity

In addition to anticancer properties, this compound may also exhibit anti-inflammatory and antibacterial activities. For example:

  • Anti-inflammatory Activity : Studies have shown that derivatives of thiadiazole compounds can effectively lower inflammation through inhibition of protein denaturation processes.
  • Antibacterial Activity : The compound has been tested against various pathogenic bacteria using methods like the agar well diffusion method. It showed efficacy against Gram-positive bacteria but limited activity against Gram-negative strains like Escherichia coli .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study focused on synthesizing various thiadiazole derivatives and evaluating their biological activities demonstrated that modifications to the thiadiazole ring significantly influenced their anticancer potency.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substituents on the bipyridine moiety could enhance or diminish biological activity, guiding future design efforts for more potent analogs .

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